N-(2,6-dimethyl-3-nitrophenyl)acetamide

Vue d'ensemble

Description

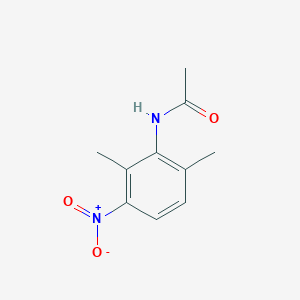

N-(2,6-dimethyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O3. It is characterized by the presence of a nitro group (-NO2) and two methyl groups (-CH3) attached to a phenyl ring, along with an acetamide group (-CONH2). This compound is used in various chemical and industrial applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes for N-(2,6-Dimethyl-3-Nitrophenyl)Acetamide

Acetylation of 2,6-Dimethylaniline

The synthesis typically begins with the acetylation of 2,6-dimethylaniline to form N-(2,6-dimethylphenyl)acetamide. This step protects the amine group and activates the aromatic ring for subsequent nitration.

Procedure :

2,6-Dimethylaniline (5.0 mmol) is dissolved in dichloromethane (20 mL) under an inert atmosphere. Acetic anhydride (6.0 mmol) is added dropwise, and the mixture is stirred at room temperature until completion (monitored by TLC). The product is extracted with ethyl acetate after washing with sodium carbonate, yielding N-(2,6-dimethylphenyl)acetamide in >90% purity .

Key Considerations :

-

Excess acetic anhydride ensures complete acetylation.

-

Dichloromethane minimizes side reactions due to its low polarity .

Regioselective Nitration of N-(2,6-Dimethylphenyl)Acetamide

The meta-directed nitration of N-(2,6-dimethylphenyl)acetamide is critical for introducing the nitro group at the 3-position. Traditional nitrating agents (e.g., HNO₃/H₂SO₄) risk over-nitration, whereas Fe(NO₃)₃·9H₂O offers improved regiocontrol .

Procedure :

N-(2,6-dimethylphenyl)acetamide (0.3 mmol), Fe(NO₃)₃·9H₂O (0.45 mmol), and N-hydroxyphthalimide (NHPI, 0.06 mmol) are combined in a 10:1 mixture of dichloroethane (DCE) and hexafluoroisopropanol (HFIP, 2 mL). The reaction is stirred at 50°C for 10 hours under air. After quenching with aqueous NaCl, the crude product is purified via silica gel chromatography (light petroleum ether/ethyl acetate) to isolate this compound in 82% yield .

Mechanistic Insight :

The Fe(III) center facilitates single-electron transfer (SET), generating a cationic radical intermediate. Nitro radical (NO₂- ) attacks the meta position due to steric hindrance from the 2,6-dimethyl groups and electronic directing effects of the acetamide .

Alternative Industrial-Scale Methods

Continuous Flow Nitration

A patent-derived method (US8163903B2) adapts batch processes for continuous production, enhancing scalability. The nitration step employs apolar solvents (toluene/n-heptane) to improve solubility and reduce byproducts .

Optimized Conditions :

-

Solvent System : Toluene/n-heptane (1:1) at 80°C.

-

Catalyst : Fe(NO₃)₃·9H₂O (1.5 equiv).

Characterization and Analytical Data

Spectroscopic Properties

¹H NMR (CDCl₃) :

-

δ 2.29 (s, 3H, CH₃CO), 2.38 (s, 6H, Ar-CH₃), 7.18–8.21 (m, 3H, aromatic).

¹³C NMR (CDCl₃) :

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O Nitration | 82 | 95 | High regioselectivity | Requires specialized solvents (HFIP) |

| Continuous Flow | 85 | 97 | Scalable for industrial production | High initial equipment cost |

| Traditional HNO₃/H₂SO₄ | 65 | 88 | Low-cost reagents | Poor meta-selectivity |

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-dimethyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (R-NH2) under basic conditions.

Major Products Formed

Reduction: 2,6-dimethyl-3-aminophenylacetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

N-(2,6-dimethyl-3-nitrophenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of new materials and chemicals. For instance, it can be utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Biological Research

Antimicrobial Properties

Research has indicated that acetamides, including this compound, exhibit potential antimicrobial activities. Studies have demonstrated that similar compounds can inhibit bacterial growth by targeting essential bacterial enzymes or cellular processes. This opens avenues for exploring its efficacy against various pathogens.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. The nitrophenyl group may contribute to its biological activity by interacting with specific molecular targets involved in inflammatory pathways.

Pharmaceutical Applications

Drug Development

this compound is explored for its potential role in drug formulation. Its ability to act as a scaffold for drug design can lead to the development of new therapeutic agents. The compound's favorable pharmacokinetic profile enhances its viability for further studies in drug development.

Industrial Uses

Production of Dyes and Pigments

In the industrial sector, this compound is utilized in the production of various dyes and pigments. Its chemical structure allows for vibrant colors and stability in different applications .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate for synthesizing organic compounds including dyes and pigments. |

| Biological Research | Investigated for antimicrobial and anti-inflammatory properties. |

| Pharmaceutical | Explored for potential use in drug development and formulations. |

| Industrial | Employed in the production of dyes and pigments due to its structural properties. |

Mécanisme D'action

The mechanism of action of N-(2,6-dimethyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,6-dimethylphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

N-(3-nitrophenyl)acetamide: Lacks the methyl groups, which can affect its steric properties and reactivity.

N-(2,6-dimethyl-4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, potentially altering its chemical and biological properties.

Uniqueness

N-(2,6-dimethyl-3-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both nitro and methyl groups on the phenyl ring provides distinct steric and electronic effects that differentiate it from other similar compounds .

Activité Biologique

N-(2,6-dimethyl-3-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

This compound has a molecular formula of and a molar mass of approximately 234.337 g/mol. The presence of the nitro group and methyl substituents on the phenyl ring contributes to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For example, studies have suggested that it may exhibit antimicrobial activity by inhibiting essential bacterial enzymes or cellular processes. The nitro group can be reduced to an amino group, potentially altering its biological profile and enhancing its activity against various pathogens .

Biological Activities

-

Antimicrobial Activity :

- This compound has been investigated for its potential to inhibit the growth of bacteria such as Klebsiella pneumoniae. The presence of the nitro group is believed to enhance its interaction with bacterial cell wall synthesis pathways, leading to cell lysis .

- Comparative studies show that derivatives with similar structures but different substituents exhibit varying degrees of antimicrobial potency. For instance, compounds lacking the nitro group showed significantly reduced activity .

- Anti-inflammatory Properties :

Study 1: Antimicrobial Evaluation

A study conducted on various acetamide derivatives highlighted that this compound exhibited significant inhibitory activity against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined to assess its potency compared to established antibiotics. Results indicated that this compound could serve as a promising candidate for further drug development aimed at treating resistant bacterial infections .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that modifications in the structure of acetamide derivatives significantly influenced their biological activity. For example, replacing the nitro group with other substituents resulted in a loss of activity against α-glucosidase, an enzyme relevant in diabetes management. This suggests that the specific arrangement of functional groups in this compound is critical for its biological efficacy .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| N-(2,6-dimethylphenyl)acetamide | Structure | Reduced activity |

| N-(4-nitrophenyl)acetamide | Structure | Variable; dependent on substitutions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-dimethyl-3-nitrophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acetylation of the corresponding aniline derivative, 2,6-dimethyl-3-nitroaniline, using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under reflux. Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of aniline to acetylating agent) and temperature (80–100°C). Purification is typically achieved via recrystallization using ethanol/water mixtures . For structural analogs like 3-nitro lidocaine, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate high-purity products .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The nitro group deshields adjacent aromatic protons, causing downfield shifts .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode confirms the molecular ion peak [M+H]+ at m/z 279.3, consistent with the molecular formula C14H21N3O3 .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) validate purity (>98%) .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, reducing susceptibility to hydrolysis under acidic conditions (pH 2–4). Stability studies in buffered solutions (pH 1–10) at 25–40°C show degradation <5% over 30 days. Accelerated thermal stability testing (80°C, 7 days) reveals minimal decomposition (<2%) via HPLC monitoring .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR models) predict physicochemical properties of this compound?

- Methodological Answer :

- Joback Method : Estimates boiling point (≈350°C) and critical temperature using group contribution parameters .

- Crippen LogP : Predicts lipophilicity (logP ≈ 2.1), indicating moderate membrane permeability .

- Molecular Dynamics Simulations : Assess solubility in solvents (e.g., DMSO) via Hansen solubility parameters .

Q. What strategies enable structure-activity relationship (SAR) studies for derivatives of this compound in biological systems?

- Methodological Answer :

- Substituent Variation : Replace the nitro group with halogens (e.g., Cl, F) or methoxy to modulate electron density and receptor binding .

- Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide or urea groups to enhance metabolic stability .

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and receptor affinity (e.g., kinase inhibition) using human cell lines (e.g., HEK293) .

Q. What electrochemical methods are effective in studying the environmental degradation of nitro-substituted acetamides?

- Methodological Answer :

- Electroreduction on Bismuth Cathodes : Reduces nitro groups to amines in aqueous electrolytes (pH 7, −1.2 V vs. Ag/AgCl). Monitor degradation products via LC-MS .

- Photocatalysis : TiO2/UV systems degrade nitroacetamides via hydroxyl radical (•OH) attack, with pseudo-first-order kinetics (rate constant k ≈ 0.02 min⁻¹) .

Propriétés

IUPAC Name |

N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)7(2)10(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIUJJXVDIYVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279132 | |

| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5416-12-6 | |

| Record name | MLS002638205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.